molecular formula C20H29NO8 B13526628 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine

2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine

Cat. No.: B13526628
M. Wt: 411.4 g/mol
InChI Key: LRWLVPYCMUJPPR-DTPOWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the cultivation of this fungus in a nutrient-rich medium, followed by the extraction and purification of citric acid .

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can be synthesized through a multi-step organic synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can undergo:

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in:

Mechanism of Action

2-hydroxypropane-1,2,3-tricarboxylic acid acts by chelating metal ions, which can inhibit the activity of certain enzymes. It also plays a role in the citric acid cycle by facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process .

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: Similar to 2-hydroxypropane-1,2,3-tricarboxylic acid, it is widely used in various industries.

    Tricarballylic Acid: Another tricarboxylic acid with similar properties but different biological activities.

Uniqueness

2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in food and pharmaceutical industries

Properties

Molecular Formula

C20H29NO8

Molecular Weight

411.4 g/mol

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H21NO.C6H8O7/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,13-15H,2,6,9-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-;/m1./s1

InChI Key

LRWLVPYCMUJPPR-DTPOWOMPSA-N

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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